4-(ethylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
Overview
Description
4-(ethylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation. In
Mechanism of Action
The mechanism of action of 4-(ethylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to inhibit the activity of enzymes such as cyclin-dependent kinase 2 and protein kinase C, which are involved in cell proliferation and survival. Additionally, 4-(ethylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has been shown to modulate the activity of ion channels in the nervous system, suggesting potential effects on neuronal signaling.
Biochemical and Physiological Effects:
4-(ethylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has been shown to exhibit a range of biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis, suggesting potential applications in cancer therapy. Additionally, 4-(ethylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has been shown to modulate the activity of ion channels in the nervous system, suggesting potential effects on neuronal signaling. Finally, this compound has been shown to exhibit vasodilatory effects, making it a potential candidate for the treatment of cardiovascular diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(ethylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine in lab experiments is its ability to exhibit a range of biochemical and physiological effects. This makes it a promising candidate for further investigation in a range of scientific research fields. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 4-(ethylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine. One potential direction is the development of novel cancer therapies based on the anti-proliferative effects of this compound. Additionally, further investigation into the mechanism of action of 4-(ethylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine may provide insights into the modulation of signaling pathways in cells. Finally, the potential applications of this compound in the treatment of neurological and cardiovascular diseases warrant further investigation.
Scientific Research Applications
4-(ethylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has been studied for its potential applications in a range of scientific research fields, including cancer research, neurobiology, and cardiovascular research. This compound has been shown to exhibit anti-proliferative effects in cancer cells, making it a promising candidate for the development of novel cancer therapies. Additionally, 4-(ethylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has been shown to modulate the activity of ion channels in the nervous system, suggesting potential applications in the treatment of neurological disorders. Finally, this compound has been shown to exhibit vasodilatory effects, making it a potential candidate for the treatment of cardiovascular diseases.
properties
IUPAC Name |
4-ethylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4S/c1-2-18-13-11-8-16-17(12(11)14-9-15-13)10-6-4-3-5-7-10/h3-9H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIHJISHKGQKIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=NC2=C1C=NN2C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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